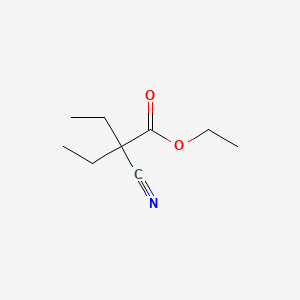

Ethyl 2-cyano-2-ethylbutanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-cyano-2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPRYLUIKAKSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167268 | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-56-3 | |

| Record name | Ethyl 2-cyano-2-ethylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1619-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CYANO-2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8BND6ESL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Role As a Synthetic Intermediate and Building Block

Ethyl 2-cyano-2-ethylbutanoate serves as a key precursor in a variety of organic transformations, primarily due to the reactivity of its functional groups. The presence of the cyano (nitrile) and ester moieties on the same carbon atom, which is also a quaternary center, provides a unique platform for chemical manipulation.

The compound is often employed in the synthesis of pharmaceuticals and other specialty chemicals. myskinrecipes.comontosight.ai Its structure allows for the introduction of diverse functionalities, making it an attractive starting material for creating libraries of compounds for drug discovery and development. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can undergo hydrolysis or transesterification. These transformations open pathways to a wide array of derivatives with potential biological activity.

Furthermore, the quaternary carbon atom in this compound can act as a stereocenter, and its controlled synthesis can lead to enantiomerically enriched products. This is particularly crucial in pharmaceutical chemistry, where the stereochemistry of a molecule can dramatically influence its therapeutic effects.

Contextual Significance of Cyano and Ester Functionalized Butanoates

Established Chemical Synthesis Routes

Approaches via Reaction with Cyanoacetic Acid Derivatives

A primary method for the synthesis of α-cyano esters involves the use of cyanoacetic acid and its derivatives. nih.gov One common approach is the Knoevenagel condensation, where an active methylene (B1212753) compound, such as ethyl cyanoacetate, reacts with an aldehyde or ketone. nih.gov For instance, the reaction of cyanoacetic acid with α-amino esters can yield active methylene compounds that serve as precursors for more complex structures. nih.gov

Another route involves the direct alkylation of cyanoacetic acid derivatives. For example, the reaction of cyanoacetate with bromopropane in a basic medium can form 2-cyanovalerate, which can be further alkylated.

Alkylation Strategies for Alpha-Cyano Esters

The direct alkylation of α-cyano esters is a widely employed strategy for the synthesis of compounds like this compound. smolecule.com This method typically involves the deprotonation of an α-cyano ester, such as ethyl cyanoacetate, using a base to form a nucleophilic enolate. smolecule.com This enolate then undergoes alkylation with an appropriate alkyl halide. smolecule.com

For the synthesis of this compound, ethyl cyanoacetate would be sequentially alkylated with two equivalents of an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a suitable base like sodium hydride or potassium carbonate. rsc.org The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). rsc.org

A detailed procedure involves the slow addition of the alkyl iodide to a mixture of the cyanoester and potassium carbonate in DMF at a controlled temperature, typically starting at 0°C and then allowing the reaction to proceed at room temperature. rsc.org The progress of the reaction can be monitored, and upon completion, the product is isolated through extraction and purified by methods like flash column chromatography. rsc.org

Reductive alkylation processes have also been developed for α-phosphono esters, which can be seen as analogs of α-cyano esters, suggesting potential alternative alkylation strategies. acs.org

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide another viable route to α-cyano esters. One such pathway involves the reaction of an acyl halide with an aldehyde in the presence of a water-soluble cyanide salt. google.com This method can be facilitated by a phase-transfer catalyst in a biphasic system consisting of a water-immiscible aprotic solvent and an aqueous solution of the cyanide salt. google.com

In a related approach, an α-halo ester can undergo nucleophilic substitution with a cyanide source. For example, ethyl 2-chloro-2-phenylbutanoate has been reacted with cuprous cyanide (CuCN) in a high-boiling solvent like quinoline (B57606) to produce the corresponding α-cyano ester.

Esterification Reactions for α-Cyano Carboxylic Acids

The direct esterification of the corresponding α-cyano carboxylic acid, 2-cyano-2-ethylbutanoic acid, presents a straightforward synthetic route. This reaction, often referred to as Fischer esterification, involves heating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scribd.com The reaction is reversible, and to drive it towards the formation of the ester, the water formed during the reaction is typically removed. scribd.com

The general mechanism for Fischer esterification involves the protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the alcohol on the carbonyl carbon. scribd.com Subsequent proton transfer and elimination of water yield the final ester product. scribd.com

Optimization of Synthetic Parameters for this compound

Catalyst Screening and Performance Analysis

The choice of catalyst is critical for optimizing the synthesis of this compound. In esterification reactions, strong acids like sulfuric acid are commonly used. However, for other synthetic routes, different types of catalysts are employed.

For instance, in nucleophilic substitution reactions involving the cyanation of α-halo esters, mixed iodide systems such as a combination of sodium iodide (NaI) and lithium iodide (LiI) have been shown to enhance reaction rates. A specific NaI:LiI ratio can lead to a significant improvement in yield compared to using a single catalyst.

In alkylation reactions, the base used for deprotonation acts as a catalyst for the formation of the reactive enolate. Common bases include potassium carbonate and sodium hydride. smolecule.comrsc.org The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

For reactions involving the coupling of acyl halides and aldehydes with a cyanide source, phase-transfer catalysts are often employed. google.com These catalysts facilitate the transfer of the cyanide ion from the aqueous phase to the organic phase where the reaction occurs.

The table below summarizes various catalysts used in the synthesis of related α-cyano esters and their reported performance.

| Reaction Type | Catalyst/Reagent | Substrate(s) | Solvent | Key Findings |

| Nucleophilic Substitution | CuCN, NaI/LiI | Ethyl 2-chloro-2-phenylbutanoate | Quinoline | Mixed iodide system enhances reaction rates; yields up to 92% reported. |

| Alkylation | Potassium Carbonate | Cyanoester, Alkyl Iodide | DMF | Effective for dialkylation of cyanoesters. rsc.org |

| Esterification | Sulfuric Acid | 2-cyano-3-methylbutanoic acid, Ethanol (B145695) | - | Standard strong acid catalyst for Fischer esterification. |

| Nucleophilic Acyl Substitution | Amphoteric Surfactant | Acyl Halide, Aldehyde, Cyanide Salt | Aprotic Solvent/Water | Acts as a rate-promoting agent in biphasic systems. google.com |

| Alkylation | Sodium Hydride | Ethyl Cyanoacetate, Alkyl Halide | DMF | Used for deprotonation to generate the nucleophilic enolate. smolecule.com |

Influence of Reaction Temperature and Pressure

The synthesis of related dialkyl succinic acid esters, which share procedural similarities with this compound, offers insights into the critical roles of temperature and pressure. In a typical multi-step synthesis, the initial reaction to form the precursor is often conducted at temperatures ranging from -10°C to 45°C, with a more preferential range of -5°C to 40°C. google.com Room temperature is also frequently cited as a convenient and effective condition for this step. google.com This initial phase is generally carried out under normal atmospheric pressure. google.com

Subsequent steps in the synthesis, such as the reaction with a bromoalkane, can occur over a wider temperature range, from room temperature up to the reflux temperature of the solvent. google.com The pressure for this stage can vary significantly, from atmospheric pressure up to 20 atmospheres, depending on the specific reactants and desired reaction rate. google.com For purification via distillation, the temperature is dictated by the boiling point of the alcohol solvent, which can be distilled at atmospheric or reduced pressure. google.com

In the context of synthesizing analogous compounds like ethyl 2-cyano-2-phenylbutanoate, precise temperature control is paramount to optimize yields. Temperatures below 200°C may lead to incomplete conversion due to kinetic limitations. Conversely, exceeding 230°C can cause degradation of the cyano group, highlighting a critical upper threshold for maintaining the integrity of the molecule.

Substrate and Reagent Stoichiometry

The molar ratios of substrates and reagents are a determining factor in the efficiency and yield of the synthesis. In the preparation of related succinic acid diesters, the molar ratio of the initial cyanoacetate precursor to the subsequently added bromoalkane is typically maintained between 1:0.8 and 1:1.2. google.com A more preferred and often optimal ratio is cited as 1:1 to 1:1.2, ensuring a slight excess of the alkylating agent to drive the reaction towards completion. google.com

For the synthesis of similar structures like ethyl 2-cyano-2-phenylbutanoate, the catalyst stoichiometry is also a key parameter. When using a catalyst such as piperidine (B6355638), a concentration of 0.1 to 0.2 equivalents is typically employed to facilitate the reaction effectively.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient processes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgresearchgate.net This technique has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds and other complex organic molecules. beilstein-journals.orgunipr.it For instance, the synthesis of 2-formimidate-3-carbonitrile derivatives using microwave irradiation resulted in excellent yields (88–95%) within a short reaction time of 20 minutes. mdpi.com While conventional methods can sometimes achieve comparable yields, they often require significantly longer reaction times. mdpi.com The use of microwave heating can be optimized by adjusting power and temperature, as seen in syntheses where reactions are held at a specific temperature under a certain power for a set duration. nih.gov

Ultrasound-Mediated Reaction Enhancements

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. This method has been effectively used in the one-pot synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives, achieving excellent yields of 92-99% at room temperature in just 5 to 8 minutes. researchgate.net The application of ultrasound has also proven beneficial in the synthesis of biphenyl (B1667301) compounds, where it contributes to excellent catalytic performance. science.gov

Biocatalytic Transformations of Analogous Compounds

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes, such as those from the Rhodococcus genus, have demonstrated versatility in organic synthesis, including the transformation of nitriles. mdpi.com While direct biocatalytic synthesis of this compound is not extensively documented, the enzymatic hydrolysis of analogous α,α-disubstituted cyanoacetates has been realized. mdpi.comresearchgate.net This demonstrates the potential for biocatalysts to be employed in the synthesis or modification of such compounds. The high stereo-, regio-, and chemoselectivity of enzymes often result from the precise positioning of substrates within the enzyme's active site. nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies

| Synthetic Approach | Key Advantages | Typical Conditions | Yields |

| Conventional Heating | Well-established methods | Reflux temperature, atmospheric to 20 atm pressure google.com | Variable, dependent on specific reaction |

| Microwave-Assisted | Rapid reaction times, often higher yields ajrconline.orgresearchgate.net | 80°C, 400 W power beilstein-journals.orgnih.gov | 88-95% mdpi.com |

| Ultrasound-Mediated | Fast, high yields at room temperature researchgate.net | Room temperature, 5-8 minutes researchgate.net | 92-99% researchgate.net |

| Biocatalytic | High selectivity, environmentally friendly nih.gov | Varies with enzyme and substrate | High enantiomeric excess reported for analogous compounds mdpi.com |

Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 2 Ethylbutanoate

Fundamental Reactivity of the Cyano and Ester Moieties

The chemical nature of Ethyl 2-cyano-2-ethylbutanoate is primarily governed by the electronic properties of the nitrile and ester groups and their influence on the molecule's core structure.

The nitrile group (C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. The sp-hybridized carbon and nitrogen atoms create a strong dipole moment, with the nitrogen atom bearing a partial negative charge and the carbon atom a partial positive charge. This polarization leads to a significant inductive effect, pulling electron density away from the adjacent alpha-carbon. nih.govnih.gov This effect decreases the electron density across the molecule, influencing the reactivity of other parts of the structure, including the ester group. nih.gov The presence of electron-withdrawing groups in close proximity generally enhances the reactivity of the nitrile carbon itself toward nucleophiles. nih.gov

In many α-cyano esters, such as ethyl cyanoacetate (B8463686), the alpha-carbon is flanked by two electron-withdrawing groups (nitrile and carbonyl), making the attached proton(s) acidic. wikipedia.org Deprotonation of this acidic methylene (B1212753) group by a base results in a stabilized carbanion, which is a potent nucleophile used in various carbon-carbon bond-forming reactions like the Knoevenagel condensation and Michael addition. wikipedia.org

However, in this compound, the alpha-carbon is a quaternary center, bonded to two ethyl groups in addition to the cyano and ester functionalities. Consequently, it lacks any protons on the alpha-carbon. This structural feature prevents the formation of a carbanion at this position. Therefore, this compound does not exhibit the characteristic nucleophilic character at the alpha-carbon that is typical of other α-cyanoacetates with available alpha-hydrogens.

The carbonyl carbon of the ester group is inherently electrophilic. The oxygen atom, being more electronegative, draws electron density from the carbon atom, creating a partial positive charge on the carbonyl carbon and making it susceptible to attack by nucleophiles. saskoer.ca This reactivity is the basis for nucleophilic acyl substitution, the characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.com The general mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the ethoxide ion, -OCH₂CH₃) to regenerate the carbonyl double bond. saskoer.ca

Table 1: Summary of Reactive Centers in this compound| Functional Group/Position | Reactive Site | Dominant Chemical Character | Governing Factors |

|---|---|---|---|

| Nitrile Group (-C≡N) | Nitrile Carbon | Electrophilic | Strong dipole from C≡N triple bond; high electronegativity of nitrogen. nih.gov |

| Alpha-Carbon (Quaternary) | Alpha-Carbon | Non-nucleophilic | Absence of acidic protons prevents carbanion formation. |

| Ester Group (-COOEt) | Carbonyl Carbon | Electrophilic | Polarization of the C=O bond due to oxygen's electronegativity. saskoer.ca |

Classes of Chemical Transformations

The dual functionality of this compound allows for distinct classes of chemical reactions targeting either the nitrile or the ester group.

The nitrile group can be reduced to a primary amine (-CH₂NH₂) through several established methods. This transformation is a valuable synthetic route for introducing an aminomethyl group. wikipedia.org

Catalytic Hydrogenation : This is a common and economical method for nitrile reduction. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) at elevated temperature and pressure in the presence of a metal catalyst. chemguide.co.uk Typical catalysts include Raney nickel, palladium (Pd), or platinum (Pt). wikipedia.org The reaction proceeds through the addition of two molecules of H₂ across the carbon-nitrogen triple bond. wikipedia.org

Chemical Reduction with Hydride Reagents : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.ukquimicaorganica.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous or acidic workup to protonate the resulting amine. libretexts.org The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org

Table 2: Common Reagents for Nitrile to Amine Reduction| Method | Reagents & Conditions | Product | General Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd, or Pt; High pressure & temperature | Primary Amine (R-CH₂NH₂) | Economical for large-scale synthesis; potential for over-reduction or side reactions depending on conditions. wikipedia.org |

| Hydride Reduction | 1) LiAlH₄ in ether or THF; 2) H₂O or H₃O⁺ workup | Primary Amine (R-CH₂NH₂) | Highly efficient and versatile; requires anhydrous conditions and careful handling of the pyrophoric reagent. chemguide.co.uklibretexts.org |

The ester group undergoes nucleophilic acyl substitution, where a nucleophile replaces the ethoxy (-OEt) group. masterorganicchemistry.com

Hydrolysis (Saponification) : This is the cleavage of an ester by a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce a carboxylate salt and an alcohol. libretexts.org The reaction is initiated by the attack of the hydroxide ion on the electrophilic carbonyl carbon. libretexts.org Subsequent elimination of the ethoxide leaving group yields a carboxylic acid, which is then immediately deprotonated by the basic conditions to form the carboxylate salt. libretexts.org Acidification in a separate step is required to obtain the corresponding carboxylic acid. libretexts.org

Other Nucleophilic Substitutions : Other strong nucleophiles can also displace the ethoxide group. For example, reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. libretexts.org This occurs via a double addition mechanism: the first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. libretexts.org

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The conversion of this compound to carboxylic acid derivatives primarily involves the hydrolysis of both the nitrile and the ester functionalities. This transformation can be achieved under either acidic or basic conditions.

Alkaline hydrolysis, on the other hand, initially produces the salt of the carboxylic acid. pressbooks.pubchemguide.co.uk The nitrile is hydrolyzed to a carboxylate salt and ammonia, while the ester is saponified to a carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk The mechanism for basic nitrile hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. organicchemistrytutor.comchemistrysteps.com The base-catalyzed ester hydrolysis (saponification) proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com

A common derivative that can be formed is 2-ethyl-2-hydroxybutanoic acid, which would result from the hydrolysis of the nitrile to a carboxylic acid and subsequent decarboxylation under certain conditions, although this specific transformation for this compound is not extensively detailed in the provided search results. The related compound, diethyl 2-(perfluorophenyl)malonate, upon vigorous hydrolysis with a mixture of aqueous HBr and acetic acid, yields 2-(perfluorophenyl)acetic acid, indicating that hydrolysis and decarboxylation can occur to form a substituted acetic acid derivative. proquest.com

| Reaction | Reagents | Products |

| Acid Hydrolysis | Dilute HCl or H2SO4, Heat | 2,2-Diethylmalonic acid, Ethanol, Ammonium salt |

| Alkaline Hydrolysis | NaOH or KOH, Heat, then Acidification | 2,2-Diethylmalonic acid, Ethanol, Ammonia |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. ias.ac.in For this compound, this reaction allows for the synthesis of different esters by reacting it with various alcohols in the presence of a catalyst. This reaction can be catalyzed by either acids or bases. ias.ac.inquora.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. quora.comyoutube.com An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. quora.commasterorganicchemistry.com Following a series of proton transfers, the original ethoxy group is eliminated as ethanol, and a new ester is formed. quora.com The reaction is reversible, and to drive the equilibrium towards the product, the alcohol reactant is often used in excess, or the ethanol produced is removed from the reaction mixture. ias.ac.in

Base-Catalyzed Transesterification: This method typically employs a strong base, such as an alkoxide, as a catalyst. quora.comias.ac.in The base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide ion. ias.ac.in This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. masterorganicchemistry.comias.ac.in The intermediate then collapses, eliminating the ethoxide ion and forming the new ester. quora.comias.ac.in Base-catalyzed transesterification is generally faster than the acid-catalyzed counterpart but is sensitive to the presence of water, which can lead to saponification as a side reaction. ias.ac.in

| Catalyst Type | Catalyst Example | Key Mechanistic Feature |

| Acid | H2SO4, HCl | Protonation of the carbonyl oxygen |

| Base | NaOR, KOR | Formation of a nucleophilic alkoxide |

Elucidation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides a deeper understanding of the factors that control the rate and outcome of chemical transformations involving this compound.

Kinetic Rate Studies and Rate Law Determination

The acid-catalyzed hydrolysis of esters typically follows pseudo-first-order kinetics when water is in large excess. libretexts.org The rate of the reaction is proportional to the concentration of the ester and the acid catalyst. brainkart.com The rate law can be expressed as:

Rate = k[Ester][H⁺]

The alkaline hydrolysis of esters (saponification) is typically a second-order reaction, with the rate being dependent on the concentrations of both the ester and the hydroxide ion. researchgate.net The rate law is given by:

Rate = k[Ester][OH⁻]

For transesterification, the reaction rate is influenced by factors such as the concentration of the catalyst, the alcohol, and the ester, as well as the temperature. The determination of the specific rate law would require experimental data monitoring the concentration of reactants and products over time under various conditions.

Analysis of Reaction Intermediates

The key intermediates in the reactions of this compound are central to understanding the reaction pathways.

During the hydrolysis of the nitrile group, an amide is formed as an intermediate. organicchemistrytutor.comopenstax.org Under acidic conditions, the nitrile is protonated, followed by the attack of water to form a protonated amide, which is then hydrolyzed further. organicchemistrytutor.com In basic hydrolysis, the hydroxide ion attacks the nitrile carbon to form an imine anion, which then tautomerizes to an amide. chemistrysteps.comopenstax.org This amide intermediate is often not isolated as it is readily hydrolyzed to the carboxylic acid or carboxylate under the reaction conditions. organicchemistrytutor.comlibretexts.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl 2 Cyano 2 Ethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the connectivity and chemical environment of individual atoms. For Ethyl 2-cyano-2-ethylbutanoate, both ¹H and ¹³C NMR, along with multi-dimensional techniques, offer a complete picture of its molecular architecture.

¹H NMR Spectral Interpretation and Proton Assignment

The proton NMR (¹H NMR) spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The structure contains three distinct proton environments: two equivalent ethyl groups attached to the quaternary carbon and one ethyl group as part of the ester functional group.

The assignments are as follows:

Ester Methylene (B1212753) Protons (-O-CH₂-CH₃): These protons appear as a quartet, a result of spin-spin coupling with the adjacent methyl protons. Being attached to an electronegative oxygen atom, they are deshielded and resonate downfield.

Quaternary-Bound Methylene Protons (-C(CN)(CH₂CH₃)₂): The four protons of the two equivalent methylene groups appear as a quartet, coupled to the six protons of their adjacent methyl groups.

Ester Methyl Protons (-O-CH₂-CH₃): These three protons appear as a triplet, coupled to the adjacent methylene protons.

Quaternary-Bound Methyl Protons (-C(CN)(CH₂CH₃)₂): The six protons of the two equivalent methyl groups appear as a triplet, coupled to the four protons of their adjacent methylene groups.

The integration of these signals would correspond to a ratio of 2:4:3:6, confirming the number of protons in each unique environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

| ~4.25 | Quartet | -O-CH₂ -CH₃ |

| ~1.95 | Quartet | -C(CN)(CH₂ CH₃)₂ |

| ~1.30 | Triplet | -O-CH₂-CH₃ |

| ~0.95 | Triplet | -C(CN)(CH₂CH₃ )₂ |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

¹³C NMR Spectral Analysis and Carbon Resonance Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. libretexts.org

The assignments for the carbon resonances are:

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 160-180 ppm. libretexts.org

Cyano Carbon (-C≡N): The carbon of the nitrile group appears in a characteristic region, generally between 115 and 125 ppm.

Ester Methylene Carbon (-O-CH₂-): This carbon is attached to an oxygen atom and is observed downfield.

Quaternary Carbon (-C(CN)(Et)₂): This is the only quaternary carbon in the molecule aside from the carbonyl and cyano carbons.

Quaternary-Bound Methylene Carbons (-CH₂-CH₃): The two equivalent methylene carbons of the ethyl groups attached to the quaternary center.

Ester Methyl Carbon (-O-CH₂-CH₃): The terminal methyl carbon of the ester's ethyl group.

Quaternary-Bound Methyl Carbons (-CH₂-CH₃): The two equivalent terminal methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~166.0 | C =O |

| ~118.0 | -C ≡N |

| ~62.0 | -O-CH₂ -CH₃ |

| ~45.0 | -C (CN)(Et)₂ |

| ~29.0 | -CH₂ -CH₃ (on quat. C) |

| ~14.0 | -O-CH₂-CH₃ |

| ~9.0 | -CH₂-CH₃ (on quat. C) |

Note: These are approximate values based on typical chemical shift ranges.

Advanced Multi-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR spectra provide fundamental structural information, complex molecules often require advanced multi-dimensional techniques for unambiguous assignment. blogspot.comresearchgate.net For this compound, 2D NMR experiments would serve to confirm the connectivity established from 1D spectra.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between coupled protons. allfordrugs.com For this molecule, it would display cross-peaks connecting the -O-CH₂- protons with the -O-CH₂-CH₃ protons, and the -C(CN)(CH₂CH₃)₂ protons with the -C(CN)(CH₂CH₃)₂ protons, confirming the two distinct ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments for the CH, CH₂, and CH₃ groups in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the protons of the -CH₂- groups would show correlations to the quaternary carbon, the cyano carbon, and their neighboring methyl carbons, confirming the core structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Mode Assignment for Cyano and Carbonyl Groups

The IR spectrum of this compound is dominated by the characteristic absorption bands of its two primary functional groups: the cyano (nitrile) group and the ester carbonyl group.

Cyano Group (C≡N) Stretch: The stretching vibration of the carbon-nitrogen triple bond results in a sharp, intense absorption band in the region of 2260-2200 cm⁻¹.

Carbonyl Group (C=O) Stretch: The stretching vibration of the ester carbonyl group produces a very strong, sharp absorption band, typically found in the range of 1750-1735 cm⁻¹. nih.gov

Other significant absorptions would include C-H stretching vibrations from the ethyl groups (typically 3000-2850 cm⁻¹) and C-O stretching vibrations from the ester linkage.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2240 | C≡N Stretch | Cyano |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~2980-2850 | C-H Stretch | Alkyl |

| ~1250 | C-O Stretch | Ester |

Comparative Analysis of Gas-Phase and Condensed-Phase IR Spectra

The physical state of a sample can influence its IR spectrum. A comparison between the gas-phase and condensed-phase (liquid or solid) spectra of this compound would reveal subtle but important differences. nih.gov

Gas-Phase Spectrum: In the gas phase, molecules are relatively isolated, and their rotational and vibrational motions are less hindered. This can result in spectra with sharper absorption bands and sometimes reveals fine rotational structure. nih.govnist.gov

Condensed-Phase Spectrum: In a liquid or solid state, intermolecular interactions such as dipole-dipole forces become significant. reddit.com These interactions can restrict molecular rotation and slightly alter bond strengths, leading to broader absorption bands compared to the gas phase. The frequencies of polar groups, like the C=O and C≡N, may also shift. Typically, the increased polarity of the surrounding medium in the condensed phase can cause a slight lowering (red shift) of the vibrational frequencies for these polar bonds. reddit.com

For this compound, one would expect the C=O and C≡N stretching frequencies to be slightly lower in the condensed-phase spectrum than in the gas-phase spectrum, and the corresponding peaks to be broader.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation and confirmation of synthetic compounds such as this compound. It provides precise information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling confirmation of molecular weight and connectivity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₉H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high precision. nih.govchem960.com

An experimental HRMS analysis would be expected to yield an m/z value for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition.

Table 1: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₂ |

| Theoretical Monoisotopic Mass | 169.11028 Da |

This table presents the calculated theoretical mass based on the compound's molecular formula. Experimental values obtained via HRMS would be compared against the theoretical monoisotopic mass for confirmation.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion of this compound is subjected to ionization, typically by electron impact (EI), it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments and neutral losses.

For this compound, the structure features a quaternary carbon atom substituted with two ethyl groups, a cyano group, and an ethyl ester moiety. Key fragmentation events would include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group is a common pathway for esters. libretexts.orglibretexts.org This can result in the loss of the ethoxy radical (•OCH₂CH₃) or the entire ethyl ester group.

Loss of Alkyl Groups: Cleavage of the ethyl groups from the quaternary carbon is also a probable fragmentation route.

Rearrangements: While less common for this specific structure, hydrogen rearrangements can sometimes occur. libretexts.org

Analyzing the m/z values of these fragments allows for the reconstruction of the molecule's structural connectivity. For instance, the detection of a fragment corresponding to the loss of an ethoxy group confirms the presence of an ethyl ester.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 169 | [C₉H₁₅NO₂]⁺ | (Molecular Ion) |

| 140 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 124 | [M - OC₂H₅]⁺ | Ethoxy radical (•OC₂H₅) |

| 96 | [M - COOC₂H₅]⁺ | Ethyl carboxylate radical (•COOC₂H₅) |

This table outlines the plausible fragmentation patterns based on the compound's structure and general principles of mass spectrometry for esters. The relative abundance of these peaks provides further insight into the stability of the corresponding ions.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for verifying the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts. Both gas and liquid chromatography are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. scispace.com Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum for identification. The purity of the this compound sample is determined by the resulting chromatogram; a single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests impurities.

Table 3: Typical GC-MS Analytical Parameters

| Parameter | Condition |

|---|---|

| Gas Chromatograph (GC) | |

| Column Type | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 80°C, ramp to 280°C |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

This table provides a representative set of conditions for the GC-MS analysis of a moderately volatile organic compound. Specific parameters would be optimized for the exact application.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common analytical approach. sielc.com

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a non-polar stationary phase (e.g., C18). researchgate.net The separation is based on the differential partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. A UV detector is typically used for detection, often at a low wavelength (e.g., 210 nm) to detect the carbonyl and cyano functionalities. The retention time and peak purity are used to analyze the sample.

Table 4: Illustrative HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Modifier | 0.1% Formic Acid (for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 210 nm |

This table outlines a standard set of starting conditions for an RP-HPLC method. The mobile phase composition and gradient would be optimized to achieve the desired separation and peak shape.

Computational Chemistry and Theoretical Studies of Ethyl 2 Cyano 2 Ethylbutanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like Ethyl 2-cyano-2-ethylbutanoate, which possesses several rotatable single bonds, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify various low-energy conformers and determine the global minimum energy structure. However, specific studies detailing the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles for this compound are not present in the current body of scientific literature.

Electronic Structure and Molecular Orbital Theory

Understanding the electronic structure is key to predicting a molecule's properties and reactivity. This analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals provide insights into the molecule's ability to donate or accept electrons. A data table summarizing the energies of HOMO, LUMO, and the HOMO-LUMO gap for this compound would be a standard output of such a study, but this information is currently unavailable.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), vibrational frequencies from Infrared (IR) spectroscopy, and electronic transitions from UV-Visible (UV-Vis) spectroscopy can aid in the identification and characterization of a compound. While experimental spectra for this compound may exist in proprietary databases, peer-reviewed computational studies predicting and interpreting these spectra are absent.

Reactivity Prediction and Mechanistic Modeling

Computational methods can also predict how and where a molecule is likely to react.

Electrophilicity and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various indices. The global electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability. These values are calculated from the HOMO and LUMO energies. Without dedicated computational studies, the electrophilicity and nucleophilicity indices for this compound have not been determined.

Fukui Functions for Reactive Site Identification

To pinpoint the most reactive sites within a molecule, local reactivity descriptors such as Fukui functions are employed. These functions indicate the change in electron density at a specific atomic site when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack. A detailed analysis, often presented in a data table format listing Fukui function values for each atom, is not available for this compound.

Reaction Pathway Analysis and Transition State Investigations

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical study of this compound. At present, there are no publicly available research articles, computational studies, or datasets that specifically detail the reaction pathway analysis or transition state investigations for this particular compound.

While computational chemistry is a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies, it appears that such studies have not been conducted or published for this compound. General computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are frequently employed to investigate the reactivity of organic molecules. These methods could theoretically be applied to explore reactions involving this compound, such as its synthesis via alkylation of ethyl cyanoacetate (B8463686) or its potential participation in reactions like the Thorpe-Ziegler cyclization. However, the specific application of these theoretical approaches to this compound is not documented in the current body of scientific literature.

Consequently, there are no detailed research findings, data tables of calculated energies, or descriptions of transition state structures to report for this compound. The scientific community has yet to publish theoretical investigations into the mechanisms of reactions in which this compound is a reactant, intermediate, or product.

Therefore, this section cannot provide specific data or detailed analysis as requested in the outline due to the absence of relevant research.

Research Applications of Ethyl 2 Cyano 2 Ethylbutanoate in Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Synthesis

As a key intermediate, ethyl 2-cyano-2-ethylbutanoate can serve as a foundational component in the synthesis of intricate organic molecules. The presence of the cyano and ester functionalities allows for a range of chemical transformations, enabling the construction of diverse molecular skeletons. The ethyl groups at the alpha-position provide steric bulk, which can influence the stereochemical outcome of reactions at this center.

While specific, documented multi-step syntheses employing this compound as a starting material are not extensively reported, the general reactivity of related α,α-disubstituted cyanoacetates suggests its utility in constructing sterically hindered quaternary carbon centers. These motifs are prevalent in a variety of natural products and pharmaceutically active compounds.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Transformation | Product Class |

|---|---|---|

| Cyano Group | Reduction | Primary Amine |

| Hydrolysis | Carboxylic Acid | |

| Addition of Grignard Reagents | Ketone | |

| Ester Group | Hydrolysis | Carboxylic Acid |

| Reduction | Primary Alcohol | |

| Transesterification | Different Ester |

Derivatization Strategies for Novel Compound Generation

The structure of this compound offers two primary sites for derivatization: the alpha-cyano stereocenter (though in this case, it is a prochiral center that becomes a stereocenter upon certain transformations) and the ester moiety. These derivatizations can lead to the generation of novel compounds with potentially interesting chemical and biological properties.

The quaternary carbon atom bearing the cyano group is a key reactive site. Although it lacks an acidic proton, transformations can still be envisioned. For instance, reduction of the nitrile group to a primary amine would introduce a new functional handle for further elaboration, such as amide or sulfonamide formation. Hydrolysis of the nitrile would yield a carboxylic acid, which could then participate in a variety of coupling reactions.

The ethyl ester group is amenable to several standard transformations. Hydrolysis, either under acidic or basic conditions, would yield the corresponding carboxylic acid. Reduction of the ester, for example with lithium aluminum hydride, would provide the corresponding primary alcohol. Transesterification with different alcohols in the presence of a suitable catalyst could be employed to generate a library of related esters. Furthermore, reaction with amines would lead to the formation of amides.

Table 2: Examples of Derivatization Reactions

| Reaction | Reagents | Functional Group Transformation |

|---|---|---|

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | -C≡N → -CH₂NH₂ |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | -C≡N → -COOH |

| Ester Hydrolysis | H₃O⁺ or OH⁻, heat | -COOEt → -COOH |

| Ester Reduction | LiAlH₄ | -COOEt → -CH₂OH |

| Transesterification | R'OH, acid or base catalyst | -COOEt → -COOR' |

Applications in Catalytic Organic Synthesis

While specific examples involving this compound in catalytic organic synthesis are not well-documented, the functional groups present in the molecule suggest its potential as a substrate in various catalytic processes.

The cyano group of this compound could potentially participate in transition metal-catalyzed reactions. For instance, it could undergo catalytic hydrogenation to the corresponding amine. While less common for quaternary nitriles, reactions such as hydrocyanation or other additions across the carbon-nitrogen triple bond could be explored with appropriate catalytic systems.

Given that transformations of the cyano or ester group could lead to the formation of a chiral center, there is potential for the development of stereoselective catalysts that can act on this compound or its derivatives. For example, the enantioselective reduction of the ketone formed from the addition of a Grignard reagent to the nitrile would yield a chiral alcohol. However, there is currently a lack of published research in this specific area.

Integration in Multicomponent Reaction Sequences

This compound, as a derivative of cyanoacetic acid, possesses reactive functional groups that make it a potential candidate for inclusion in multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity.

While specific research detailing the integration of this compound in MCRs is not extensively documented, the closely related and structurally similar ethyl cyanoacetate (B8463686) is widely employed in such transformations. The reactivity of the acidic methylene (B1212753) group, flanked by the nitrile and ester functionalities in these α-cyano esters, is key to their utility as versatile building blocks in the synthesis of a wide array of heterocyclic compounds.

The general strategy for incorporating α-cyano esters into MCRs often involves an initial Knoevenagel condensation with an aldehyde or ketone. This is typically followed by a Michael addition and subsequent cyclization steps. For instance, derivatives of cyanoacetic acid are fundamental starting materials for a variety of MCRs that yield diverse molecular scaffolds. nih.gov

A prominent example of the utility of ethyl cyanoacetate in MCRs is in the synthesis of substituted pyrimidine-5-carbonitriles. In a one-pot, three-component reaction, an aromatic aldehyde, ethyl cyanoacetate, and a guanyl hydrazone derivative can be reacted to form the pyrimidine (B1678525) ring system. nih.gov The reaction conditions for such transformations are often optimized by screening different bases and solvents to achieve the best yields. nih.gov

Another significant application of α-cyano esters is in the Gewald reaction, a multicomponent reaction that produces highly substituted thiophenes. Although the classical Gewald reaction uses an α-cyano ester, elemental sulfur, and an aldehyde or ketone, variations of this reaction are central to the synthesis of various heterocyclic systems. The core principle involves the condensation of the α-cyano ester with the carbonyl compound, followed by the addition of sulfur and subsequent cyclization.

The versatility of cyanoacetic acid derivatives extends to their use in the synthesis of other important heterocyclic frameworks. For example, they are key precursors in the Biginelli and Hantzsch reactions, which are classic MCRs for the synthesis of dihydropyrimidinones and dihydropyridines, respectively. nih.gov

The following table details a representative multicomponent reaction involving ethyl cyanoacetate to synthesize pyrimidine derivatives, illustrating the general role that α-cyano esters play in such sequences.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Yield |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanyl Hydrazone | Piperidine (B6355638) | Ethanol (B145695) | Substituted Pyrimidine-5-carbonitrile | High |

This table is based on the findings of Yavuz et al. (2020), who developed an efficient method for the synthesis of these compounds. nih.gov The use of piperidine as a catalyst was found to be optimal for achieving high yields. nih.gov

Future Research Directions and Emerging Trends for Ethyl 2 Cyano 2 Ethylbutanoate

Exploration of Novel Reaction Pathways and Chemoselectivity

Future research is poised to uncover novel reaction pathways for the synthesis and transformation of Ethyl 2-cyano-2-ethylbutanoate. A primary focus will be on the development of catalytic systems that can efficiently facilitate the dialkylation of active methylene (B1212753) compounds. rsc.orgnih.govacs.org While traditional methods often rely on strong bases and harsh conditions, emerging trends point towards the use of milder and more selective catalysts.

The chemoselectivity of reactions involving this compound is another critical area for exploration. nih.govdurgapurgovtcollege.ac.inslideshare.net The presence of both a nitrile and an ester functional group, coupled with the quaternary carbon center, offers a unique platform for investigating selective transformations. Future studies will likely focus on reactions that can selectively target one functional group while leaving the other intact. This could involve the use of sterically hindered reagents or catalysts that can differentiate between the electronic environments of the nitrile and ester moieties.

Table 1: Potential Areas for Novel Reaction Pathway Exploration

| Reaction Type | Potential Reagents/Catalysts | Research Focus |

| Asymmetric Alkylation | Chiral phase-transfer catalysts | Synthesis of enantioenriched α,α-disubstituted α-cyanoacetates. organic-chemistry.org |

| Selective Reduction | Chemoselective reducing agents | Selective reduction of either the nitrile or ester group. |

| Cycloaddition Reactions | Transition metal catalysts, organocatalysts | [3+2] and other cycloaddition reactions involving the nitrile group. |

| Hydrolysis/Decarboxylation | Enzyme or chemo-catalysts | Controlled hydrolysis of the ester and subsequent decarboxylation. |

Advancements in Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, a key focus is the development of sustainable alkylation methods for its precursor, ethyl cyanoacetate (B8463686). This includes the use of environmentally benign solvents, renewable reagents, and energy-efficient reaction conditions. mdpi.com

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of active methylene compounds. phasetransfer.comcrdeepjournal.orgphasetransfer.comacsgcipr.org PTC allows for the use of inexpensive and safer inorganic bases in biphasic systems, reducing the need for hazardous organic solvents and strong, moisture-sensitive bases. phasetransfer.comcrdeepjournal.orgphasetransfer.comacsgcipr.org Future research in this area will likely focus on the development of highly efficient and recyclable phase-transfer catalysts, including those derived from renewable resources. The use of microwave irradiation in conjunction with solid-liquid phase transfer catalysis is another promising avenue, often leading to solvent-free conditions and significantly reduced reaction times. mdpi.com

Biocatalysis offers another sustainable approach to the synthesis of chiral α-substituted cyanoacetates. rsc.orgnih.gov While the direct enzymatic dialkylation to form this compound is a challenging prospect due to steric hindrance at the active site, future research may focus on engineering enzymes with tailored active sites to accommodate bulkier substrates.

Table 2: Comparison of Sustainable Synthesis Strategies

| Method | Advantages | Challenges |

| Phase-Transfer Catalysis | Use of benign solvents and bases, high yields, operational simplicity. acsgcipr.org | Catalyst poisoning, mass transfer limitations. acsgcipr.org |

| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions, increased energy efficiency. mdpi.com | Scalability, potential for localized overheating. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. nih.gov | Limited substrate scope for dialkylation, enzyme stability. |

Development of Advanced Analytical and Computational Tools for Comprehensive Characterization

A thorough understanding of the structure, properties, and reactivity of this compound relies on the application of sophisticated analytical and computational techniques. While basic spectral data is available, there is a need for more in-depth characterization using modern instrumentation and theoretical models. nih.gov

Advanced spectroscopic techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. allfordrugs.comblogspot.com Gas chromatography-mass spectrometry (GC-MS) is a crucial tool for purity assessment and identification of potential byproducts in synthetic mixtures. nih.govdtic.mil High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and understanding spectroscopic data. nih.govnih.govmdpi.com DFT calculations can be employed to model the transition states of alkylation reactions, providing insights into the factors that control regioselectivity and stereoselectivity. Furthermore, theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. Molecular modeling simulations can also be used to study the conformational preferences of this compound and its interactions with solvents or catalysts. nih.govnih.govmdpi.com

Table 3: Advanced Tools for Characterization

| Technique | Application | Information Gained |

| 2D NMR Spectroscopy | Structural Elucidation | Unambiguous assignment of ¹H and ¹³C signals, confirmation of molecular connectivity. allfordrugs.comblogspot.com |

| GC-MS | Purity Analysis | Separation and identification of components in a mixture, fragmentation patterns. nih.govdtic.mil |

| High-Resolution Mass Spectrometry | Molecular Formula Confirmation | Highly accurate mass-to-charge ratio for unambiguous elemental composition. rsc.org |

| Density Functional Theory (DFT) | Mechanistic Studies | Calculation of transition state energies, reaction pathways, and molecular orbitals. |

| Molecular Modeling | Conformational Analysis | Prediction of stable conformations and interactions with other molecules. nih.govnih.govmdpi.com |

Q & A

Basic: What are the optimal synthetic conditions for Ethyl 2-cyano-2-ethylbutanoate to maximize yield and purity?

Methodological Answer:

To optimize synthesis, systematically vary reaction parameters such as temperature (e.g., 60–100°C), catalyst type (e.g., Lewis acids like ZnCl₂), and solvent polarity (e.g., ethanol vs. DMF). Monitor intermediates via TLC or GC-MS. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) can enhance purity. For analogous esters, yields improved when using anhydrous conditions and stoichiometric control of the nitrile precursor .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify signals for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and cyano group (δ ~110–120 ppm in ¹³C).

- IR : Confirm C≡N stretch at ~2240 cm⁻¹ and ester C=O at ~1730 cm⁻¹.

- X-ray Crystallography : Resolve steric effects using SHELX programs for structure refinement. Data interpretation should cross-reference computed spectra (e.g., PubChem data for analogous structures) .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution to identify reactive sites. For example, the cyano group’s electron-withdrawing effect increases electrophilicity at the β-carbon. Validate predictions via kinetic studies (e.g., monitoring reaction rates with nucleophiles like amines). Compare computed activation energies with experimental Arrhenius plots .

Advanced: How can researchers resolve discrepancies between theoretical and experimental data on the compound’s hydrolysis kinetics?

Methodological Answer:

- Replicate Experiments : Control humidity, pH, and solvent purity to minimize variability.

- Advanced Analytics : Use LC-MS to detect transient intermediates or byproducts.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. For example, contradictory hydrolysis rates may arise from unaccounted steric hindrance, requiring revisiting DFT models .

Basic: How do steric effects from the ethyl and cyano groups influence the compound’s stability under thermal stress?

Methodological Answer:

Conduct thermogravimetric analysis (TGA) at 25–300°C to assess decomposition thresholds. Compare with analogs (e.g., methyl vs. ethyl esters) to isolate steric impacts. The bulky ethyl group may reduce molecular packing efficiency, lowering melting points but increasing susceptibility to oxidative degradation. Monitor via DSC and FTIR for carbonyl or nitrile group degradation .

Advanced: What strategies address challenges in enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Test Jacobsen’s salen-Co complexes or organocatalysts (e.g., proline derivatives) to induce asymmetry.

- Reaction Conditions : Optimize solvent (e.g., toluene for hydrophobic interactions) and temperature (−20°C to slow racemization).

- Enantiomeric Excess (ee) : Measure via chiral HPLC or polarimetry. For related esters, enantioselectivity >80% ee has been achieved using Rhodium-BINAP catalysts .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

Store under inert gas (N₂/Ar) at −20°C in amber vials to minimize photodegradation. Regularly test purity via NMR or GC-MS. For analogous nitrile esters, degradation via hydrolysis is mitigated by desiccants (e.g., molecular sieves) .

Advanced: How can researchers design a kinetic study to probe the compound’s reaction mechanisms with Grignard reagents?

Methodological Answer:

- Stopped-Flow Techniques : Monitor rapid adduct formation using UV-Vis spectroscopy.

- Isotopic Labeling : Use ¹³C-labeled cyano groups to trace bond cleavage via NMR.

- Computational Modeling : Map transition states with Gaussian software to identify rate-determining steps. Compare with experimental rate constants derived from pseudo-first-order kinetics .

Basic: How does solvent polarity affect the compound’s solubility and reactivity in SN2 reactions?

Methodological Answer:

Test solvents (DMF, THF, ethanol) in nucleophilic substitutions (e.g., with NaN₃). Measure solubility via saturation curves and correlate with reaction rates. Polar aprotic solvents enhance nucleophilicity but may reduce ester stability. For similar esters, DMF improved reaction rates by 40% compared to ethanol .

Advanced: What interdisciplinary approaches integrate this compound into polymer or pharmaceutical precursor synthesis?

Methodological Answer:

- Polymer Chemistry : Copolymerize via radical initiators (AIBN) to incorporate cyano groups for rigidity.

- Pharmaceutical Intermediates : Use Pd-catalyzed cross-coupling (Suzuki) to attach aryl groups. Validate bioactivity via in vitro assays (e.g., enzyme inhibition). For forensic applications, ensure compliance with precursor regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.